Cas no 2171377-89-0 (2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo2.2.2octan-3-ylacetic acid)

2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.2.2]octan-3-ylacetic acid is a bicyclic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its rigid bicyclic scaffold, which enhances stereochemical control in peptide and heterocycle formation. The Boc group ensures stability under basic conditions while allowing selective deprotection under acidic conditions. Its structural rigidity makes it useful for conformational studies and the design of constrained peptidomimetics. The acetic acid moiety further facilitates coupling reactions, enabling efficient derivatization. This compound is well-suited for applications requiring precise stereochemistry and controlled reactivity in complex synthetic pathways.
2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo2.2.2octan-3-ylacetic acid structure
2171377-89-0 structure
Product Name:2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo2.2.2octan-3-ylacetic acid
CAS No:2171377-89-0
MF:C14H23NO4
MW:269.33672451973
CID:5899023
PubChem ID:165524592
Update Time:2025-06-10

2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo2.2.2octan-3-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo2.2.2octan-3-ylacetic acid
    • 2-[(1s,4s)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-3-yl]acetic acid
    • EN300-1629030
    • 2171377-89-0
    • Inchi: 1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-6-4-9(5-7-10)11(15)8-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
    • InChI Key: SLFWUPRSLGCXNI-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1C(CC(=O)O)C2CCC1CC2)=O

Computed Properties

  • Exact Mass: 269.16270821g/mol
  • Monoisotopic Mass: 269.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 66.8Ų

2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo2.2.2octan-3-ylacetic acid Pricemore >>

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2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo2.2.2octan-3-ylacetic acid Related Literature

Additional information on 2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo2.2.2octan-3-ylacetic acid

Comprehensive Overview of 2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.2.2]octan-3-ylacetic acid (CAS No. 2171377-89-0)

The compound 2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.2.2]octan-3-ylacetic acid (CAS No. 2171377-89-0) is a highly specialized bicyclic derivative with significant applications in pharmaceutical research and organic synthesis. Its unique azabicyclo[2.2.2]octane core structure makes it a valuable intermediate for designing novel drug candidates, particularly in the fields of neurology and immunology. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability during synthetic processes, while the acetic acid moiety provides functional versatility for further derivatization.

In recent years, the demand for 2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.2.2]octan-3-ylacetic acid has surged due to its role in developing small-molecule therapeutics targeting G protein-coupled receptors (GPCRs). Researchers are particularly interested in its potential to modulate neurotransmitter pathways, a topic frequently searched in academic and AI-driven drug discovery platforms. The compound’s rigid bicyclic scaffold also aligns with the growing trend of conformationally constrained molecules in medicinal chemistry, which improve binding affinity and metabolic stability.

From a synthetic perspective, the azabicyclo[2.2.2]octane framework of this compound offers a strategic advantage for constructing three-dimensional molecular architectures, a key focus in modern fragment-based drug design (FBDD). Its CAS No. 2171377-89-0 is often queried in chemical databases alongside terms like "Boc-protected amino acids" and "bicyclic building blocks," reflecting its utility in peptide mimetics and bioisosteric replacements. These applications are frequently discussed in forums and publications related to AI-assisted molecular optimization and green chemistry.

The compound’s physicochemical properties, such as its moderate solubility and chiral purity (indicated by the 1s,4s configuration), make it suitable for high-throughput screening (HTS) campaigns. Laboratories focusing on central nervous system (CNS) drug discovery often prioritize derivatives of this scaffold due to their ability to cross the blood-brain barrier (BBB)—a recurring theme in search queries related to neurodegenerative disease research. Additionally, its compatibility with microwave-assisted synthesis techniques aligns with industry efforts to reduce reaction times and energy consumption.

Beyond pharmaceuticals, 2-(1s,4s)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.2.2]octan-3-ylacetic acid has garnered attention in material science for its potential in designing supramolecular assemblies. The tert-butoxycarbonyl group can serve as a reversible template for constructing porous organic frameworks (POFs), a niche yet rapidly growing area in nanotechnology searches. This dual applicability underscores the compound’s interdisciplinary relevance, bridging gaps between drug development and advanced materials.

In summary, CAS No. 2171377-89-0 represents a multifaceted tool for researchers exploring structure-activity relationships (SAR) and molecular diversity. Its integration into machine learning-driven compound libraries further amplifies its visibility in digital research ecosystems. As the scientific community continues to prioritize sustainable synthesis and precision medicine, this compound’s role is poised to expand, making it a recurring subject in both academic literature and patent filings.

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